N-benzhydryl-4-(isobutylsulfonyl)piperidine-1-carboxamide
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Overview
Description
“N-benzhydryl-4-(isobutylsulfonyl)piperidine-1-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” would require more specific information or advanced analytical techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been studied extensively . For instance, several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine .Scientific Research Applications
Synthesis and Anti-acetylcholinesterase Activity N-benzhydryl-4-(isobutylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, showing significant potential in the development of antidementia agents. Modifications to the benzamide moiety, such as introducing a bulky group or substituting with alkyl or phenyl groups at the nitrogen atom, significantly enhanced anti-AChE activity. These modifications indicate the importance of the nitrogen atom's basic quality in piperidine for activity enhancement. Compound 21, with an IC50 of 0.56 nM, emerged as a highly potent AChE inhibitor, displaying an affinity 18,000 times greater for AChE than for BuChE, and significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats at a dose of 3 mg/kg (H. Sugimoto et al., 1990).
Antimicrobial Activity this compound derivatives have also been studied for their antimicrobial activity. Specifically, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated in vitro against bacterial and fungal pathogens affecting tomato plants, including Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, and Fusarium solani. The study revealed that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity, with compounds showing potent antimicrobial activities compared to standard drugs like Chloramphenicol and Mancozeb (K. Vinaya et al., 2009).
Inhibition of Human Breast Cancer Cell Proliferation In the quest for effective chemotherapeutic agents, 1-benzhydryl-sulfonyl-piperazine derivatives, including this compound, have been synthesized and tested for their ability to inhibit MDA-MB-231 breast cancer cell proliferation. Among the synthesized compounds, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity, highlighting the potential of these compounds in cancer therapy (C. Ananda Kumar et al., 2007).
Mechanism of Action
Future Directions
The future of piperidine derivatives in drug discovery looks promising. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
N-benzhydryl-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)17-29(27,28)21-13-15-25(16-14-21)23(26)24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOZCAJYNJHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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